molecular formula C17H21N3O2 B12963675 tert-Butyl (S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate

tert-Butyl (S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate

Cat. No.: B12963675
M. Wt: 299.37 g/mol
InChI Key: BVUCZLAYXSBCRU-ZDUSSCGKSA-N
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Description

tert-Butyl (S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate is a compound that features a tert-butyl ester group, a bipyridine moiety, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for tert-butyl esters often utilize flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety can yield bipyridine N-oxide derivatives .

Scientific Research Applications

tert-Butyl (S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, influencing the activity of metalloenzymes. The amino acid derivative can interact with specific protein sites, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate
  • tert-Butyl (S)-3-([2,2’-bipyridin]-4-yl)-2-aminopropanoate
  • tert-Butyl (S)-3-([2,2’-bipyridin]-6-yl)-2-aminopropanoate

Uniqueness

The uniqueness of tert-Butyl (S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate lies in the specific positioning of the bipyridine moiety, which can significantly influence its chemical reactivity and interaction with biological targets. This positioning can lead to distinct properties and applications compared to other similar compounds .

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoate

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)13(18)10-12-7-8-15(20-11-12)14-6-4-5-9-19-14/h4-9,11,13H,10,18H2,1-3H3/t13-/m0/s1

InChI Key

BVUCZLAYXSBCRU-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CN=C(C=C1)C2=CC=CC=N2)N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CN=C(C=C1)C2=CC=CC=N2)N

Origin of Product

United States

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